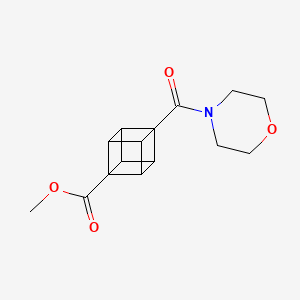

Methyl 4-(morpholinocarbonyl)cubanecarboxylate

Description

BenchChem offers high-quality Methyl 4-(morpholinocarbonyl)cubanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(morpholinocarbonyl)cubanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(morpholine-4-carbonyl)cubane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-19-13(18)15-9-6-10(15)8-11(15)7(9)14(6,8)12(17)16-2-4-20-5-3-16/h6-11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVJCPBOJUHIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C(=O)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590395 | |

| Record name | Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883554-73-2 | |

| Record name | Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of Methyl 4-(morpholinocarbonyl)cubanecarboxylate

An In-depth Technical Guide to the Synthesis and Predicted Chemical Properties of Methyl 4-(morpholinocarbonyl)cubanecarboxylate

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties and a proposed synthetic pathway for the novel compound, Methyl 4-(morpholinocarbonyl)cubanecarboxylate. This molecule represents a unique conjunction of two privileged scaffolds in modern medicinal chemistry: the rigid, metabolically stable cubane core and the solubility-enhancing morpholine moiety. As no empirical data for this specific compound exists in the current literature, this document serves as a predictive and instructional resource for researchers and drug development professionals. We will detail a robust synthetic protocol, predict key physicochemical and spectroscopic properties based on established chemical principles and data from analogous structures, and outline a comprehensive workflow for its synthesis and characterization. The potential applications of this unique molecular architecture in drug discovery are also discussed, highlighting its promise as a novel building block for creating precisely structured therapeutic agents.

Introduction: The Strategic Combination of Cubane and Morpholine Scaffolds

In the relentless pursuit of novel therapeutic agents, the design of molecular scaffolds that offer precise three-dimensional control and favorable pharmacokinetic profiles is paramount. Methyl 4-(morpholinocarbonyl)cubanecarboxylate is a conceptual molecule that strategically combines two scaffolds of high value in medicinal chemistry.

1.1 The Cubane Scaffold: A Rigid Bioisostere for Benzene

The cubane core, a synthetic C₈H₈ hydrocarbon, is a platonic solid with carbon atoms at the vertices of a cube.[1][2] Long considered a chemical curiosity due to its high strain energy (166 kcal/mol), it is now recognized for its remarkable kinetic stability and unique geometry.[3][4] In drug design, cubane is increasingly utilized as a three-dimensional, non-aromatic bioisostere for para-substituted benzene rings.[5][6] Its rigid framework allows for the precise spatial arrangement of substituents, a critical feature for optimizing interactions with biological targets.[7][8] Furthermore, the replacement of a benzene ring with a cubane cage can significantly improve a drug candidate's metabolic stability, as the C-H bonds on the cubane skeleton are less susceptible to enzymatic oxidation.[5]

1.2 The Morpholine Moiety: A Privileged Pharmacophore

Morpholine is a simple heterocycle that is frequently incorporated into bioactive molecules to enhance their drug-like properties.[9][10] It is considered a "privileged scaffold" due to its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic (PK) profile.[11][12] The presence of the ether oxygen and the amine nitrogen allows morpholine to engage in hydrogen bonding while maintaining a favorable lipophilic-hydrophilic balance.[13] Its inclusion in a molecule can lead to improved oral bioavailability and better distribution within the body.[9]

By uniting these two scaffolds, Methyl 4-(morpholinocarbonyl)cubanecarboxylate emerges as a promising building block, offering the rigidity and metabolic robustness of the cubane core alongside the favorable physicochemical properties imparted by the morpholine group.

Proposed Synthesis of Methyl 4-(morpholinocarbonyl)cubanecarboxylate

The synthesis of the target molecule can be logically approached via a standard amide coupling reaction. The most efficient strategy involves the coupling of a suitable cubane precursor, Cubane-1,4-dicarboxylic acid monomethyl ester , with morpholine. This precursor can be prepared from the more common starting material, cubane-1,4-dicarboxylic acid.[14][15]

Figure 1: Proposed two-step synthesis of the target molecule.

2.1 Experimental Protocol: Amide Coupling

This protocol details the final amide coupling step, assuming the availability of the monomethyl ester precursor.

Materials:

-

Cubane-1,4-dicarboxylic acid monomethyl ester (1.0 eq)

-

Morpholine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add Cubane-1,4-dicarboxylic acid monomethyl ester (1.0 eq) and HATU (1.2 eq).

-

Add anhydrous DMF to dissolve the solids under stirring.

-

Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

-

Add morpholine (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 4-(morpholinocarbonyl)cubanecarboxylate.

Causality Behind Experimental Choices:

-

Coupling Reagent (HATU): HATU is a highly efficient, modern coupling reagent known for rapid reaction times and minimal side reactions, making it ideal for forming amide bonds, even with potentially hindered substrates.[16][17]

-

Base (DIPEA): DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing in the coupling reaction itself.[16]

-

Solvent (DMF): Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the known characteristics of cubane and morpholine derivatives.

3.1 Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₄H₁₇NO₃ | Calculated from structure. |

| Molecular Weight | 247.29 g/mol | Calculated from molecular formula. |

| Appearance | White to off-white crystalline solid | Cubane derivatives are typically stable, crystalline solids.[1][2][3] |

| Melting Point | 170 - 185 °C | Higher than dimethyl cubane-1,4-dicarboxylate (162-164 °C)[18] due to the potential for hydrogen bonding and dipole-dipole interactions from the amide group, leading to a more stable crystal lattice. |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Ethyl Acetate; Poorly soluble in water and alkanes. | The lipophilic cubane core dominates, but the morpholine and ester groups will confer solubility in moderately polar organic solvents. The morpholine moiety may slightly improve aqueous solubility compared to a simple alkyl amide.[11][12] |

| Stability | Kinetically stable under standard laboratory conditions. Expected to be thermally stable up to ~200 °C. | The cubane cage is remarkably stable despite its strain.[4] The ester and amide functional groups are also robust. |

3.2 Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Values | Rationale and Assignments |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.2-4.3 (s, 6H), 3.7-3.8 (m, 4H), 3.6-3.7 (m, 4H), 3.71 (s, 3H) | Cubane-H: A sharp singlet for the six equivalent methine protons, consistent with substituted cubanes.[18] Morpholine-H: Two distinct multiplets for the methylene protons adjacent to nitrogen and oxygen. Ester-CH₃: A characteristic singlet for the methyl ester protons.[19][20][21] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172-174, 168-170, 66-68, 55-57, 51-53, 47-49, 44-46 | C=O (Ester): ~173 ppm. C=O (Amide): ~169 ppm.[22][23] Morpholine C-O: ~67 ppm. Cubane C-CO₂Me: ~56 ppm. Cubane C-CON: ~52 ppm. Ester O-CH₃: ~52 ppm. Cubane CH: ~48 ppm. Morpholine C-N: ~45 ppm. These are based on data for related cubanes and morpholine derivatives.[18][24][25] |

| IR Spectroscopy (KBr, cm⁻¹) | ν ~3000 (C-H, cubane), ~2950, 2850 (C-H, aliph.), ~1730 (C=O, ester), ~1650 (C=O, amide I), ~1220 (C-O, ester), ~1115 (C-O-C, morpholine) | The two carbonyl stretches will be the most prominent features. The ester C=O appears at a higher frequency than the amide C=O due to resonance effects in the amide bond.[18][26][27][28] |

| Mass Spectrometry (EI) | m/z 247 (M⁺), 216, 190, 162, 86 | 247: Molecular ion peak. 216: Loss of -OCH₃ (M-31). 190: Loss of morpholine carbonyl radical (M-87). 162: Loss of the entire morpholinocarbonyl group (M-85). 86: Morpholine fragment.[29][30][31][32] |

Comprehensive Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the newly synthesized compound.

Sources

- 1. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]

- 2. Cubane - Wikipedia [en.wikipedia.org]

- 3. High energy derivatives of Cubane [ch.ic.ac.uk]

- 4. scientificupdate.com [scientificupdate.com]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applications [ch.ic.ac.uk]

- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. growingscience.com [growingscience.com]

- 17. hepatochem.com [hepatochem.com]

- 18. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 20. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. bhu.ac.in [bhu.ac.in]

- 23. compoundchem.com [compoundchem.com]

- 24. spectrabase.com [spectrabase.com]

- 25. organicchemistrydata.org [organicchemistrydata.org]

- 26. uobabylon.edu.iq [uobabylon.edu.iq]

- 27. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 28. chem.pg.edu.pl [chem.pg.edu.pl]

- 29. chemguide.co.uk [chemguide.co.uk]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 32. scienceready.com.au [scienceready.com.au]

Topic: Thermodynamic Stability of Morpholine-Substituted Cubane Derivatives

An In-Depth Technical Guide

Executive Summary

The cubane scaffold, a unique, highly strained polycyclic hydrocarbon, has garnered significant interest in medicinal chemistry as a rigid, three-dimensional bioisostere for the benzene ring.[1][2] Its remarkable kinetic stability, despite immense internal strain energy, makes it an attractive platform for the precise spatial arrangement of pharmacophoric groups.[3][4] This guide provides a comprehensive technical framework for assessing the thermodynamic stability of cubane derivatives functionalized with a morpholine moiety—a group frequently employed in drug development to enhance physicochemical properties and target interactions.[5][6] While specific experimental data on morpholine-substituted cubanes is nascent, this document synthesizes established principles from computational and experimental analyses of other cubane derivatives to provide a robust predictive model and a detailed procedural guide for researchers. We delineate validated computational methodologies, primarily Density Functional Theory (DFT), for calculating strain energies and heats of formation, and detail experimental protocols such as Differential Scanning Calorimetry (DSC) for empirical validation. The objective is to equip drug development professionals with the foundational knowledge and practical workflows required to confidently synthesize, analyze, and deploy this promising class of molecules.

The Strategic Imperative: Unifying the Cubane Scaffold with the Morpholine Pharmacophore

The Cubane Core: A Paradox of Stability and Strain

First synthesized by Eaton in 1964, cubane (C₈H₈) is a synthetic marvel. Its carbon atoms are forced into unnatural 90° bond angles, creating a structure with approximately 166-169 kcal/mol of strain energy.[7][8] Thermodynamically, this makes it highly unstable relative to its isomers. However, the molecule exhibits extraordinary kinetic stability, with thermal decomposition occurring only above 200°C, because there are no low-energy pathways for rearrangement.[2] This combination of a rigid, precisely defined geometry and high kinetic stability makes it an ideal scaffold for medicinal chemistry, allowing for the placement of substituents in fixed spatial orientations, a feature highly sought after in rational drug design.[3]

The Morpholine Moiety: A Pillar of Modern Drug Design

Morpholine is a ubiquitous heterocyclic motif in pharmaceuticals. Its inclusion is a well-established strategy to improve aqueous solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor.[9] The morpholine ring can enhance a molecule's pharmacokinetic profile and often serves as a crucial interaction point with biological targets like kinases.[6] The demonstrated value of this moiety makes its attachment to novel scaffolds like cubane a logical and compelling step in the exploration of new chemical space.

Rationale for this Guide

The conjugation of a morpholine ring to a cubane core presents a novel molecular architecture with significant therapeutic potential. However, the introduction of a relatively bulky, electron-donating substituent to the highly strained cubane cage raises critical questions about its impact on overall thermodynamic and kinetic stability. Understanding these parameters is essential for ensuring the viability of such derivatives in terms of synthesis, shelf-life, safety, and formulation. This guide provides the necessary theoretical and practical framework to address these questions.

Methodologies for the Assessment of Thermodynamic Stability

The evaluation of a novel compound's stability is a two-pronged approach, leveraging predictive computational models and validating them with empirical experimental data.

Computational Workflow: In Silico Prediction of Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a cost-effective and highly accurate method for predicting the thermodynamic properties of molecules before undertaking complex syntheses.[10][11]

Expertise & Causality: The choice of the B3LYP functional with a 6-31G* basis set is a field-proven standard for organo-energetic compounds.[7][8] B3LYP provides an excellent balance between computational efficiency and the accurate treatment of electron correlation, while the 6-31G* basis set is sufficient for capturing the essential electronic structure of first- and second-row elements without excessive computational cost. To determine strain energy (SE), we employ an isodesmic reaction scheme. This method is superior to simple atomization because it conserves the number and types of bonds on both sides of the equation, leading to a more effective cancellation of systematic errors in the DFT calculations.[7][8]

Protocol 2.1.1: DFT Calculation of Strain Energy for 1-Morpholinocubane

-

Structure Optimization:

-

Construct the 3D structures of 1-morpholinocubane and all reference molecules for the isodesmic reaction (cubane, morpholine, propane, trimethylamine).

-

Perform a full geometry optimization and frequency calculation for each molecule using DFT with the B3LYP functional and 6-31G* basis set. The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

-

Energy Calculation:

-

Extract the total electronic energies (E) from the output of the frequency calculations for each optimized molecule.

-

-

Isodesmic Reaction Design:

-

Formulate a hypothetical isodesmic reaction. For 1-morpholinocubane, a suitable reaction is:

-

1-Morpholinocubane + Propane → Cubane + N-isopropylmorpholine (hypothetical reference)

-

-

This reaction preserves the number of C-C, C-H, C-N, and C-O bonds.

-

-

Strain Energy Calculation:

-

Calculate the enthalpy of the reaction (

) using the total energies. -

The strain energy of the product side is known or can be calculated from less strained precursors. The strain of 1-morpholinocubane is then derived from the overall enthalpy change.

-

Mandatory Visualization: Computational Workflow

Caption: Workflow for in silico prediction of thermodynamic stability.

Experimental Workflow: Empirical Validation of Stability

Experimental thermal analysis provides real-world data on a compound's behavior under thermal stress, which is critical for safety and handling assessments. Differential Scanning Calorimetry (DSC) is a primary tool for this purpose.[12]

Expertise & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] When a sample undergoes a thermal event, such as melting or decomposition, this difference in heat flow is detected as a peak. The onset temperature of an exothermic decomposition peak is a key indicator of kinetic thermal stability. For energetic materials, performing these tests in high-pressure sealed pans is crucial. This containment prevents the loss of volatile decomposition products, ensuring that the total energy released is accurately measured and preventing an artificially low reading of the decomposition temperature.

Protocol 2.2.1: DSC Analysis of a Cubane Derivative

-

Sample Preparation:

-

Accurately weigh 0.5–1.5 mg of the synthesized morpholine-substituted cubane derivative into a high-pressure sealed sample pan.

-

Prepare an identical, empty pan to serve as the reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable, non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected decomposition point (e.g., 30°C).

-

Apply a linear heating ramp (e.g., 10°C/min) up to a final temperature beyond the completion of the decomposition event (e.g., 400°C). The use of multiple heating rates can allow for the calculation of kinetic parameters like activation energy via the Kissinger method.[12]

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Identify the exothermic peak corresponding to decomposition.

-

Determine the onset temperature (T_onset) and the peak maximum temperature (T_peak).

-

Integrate the area under the peak to calculate the enthalpy of decomposition (

).

-

Mandatory Visualization: Experimental Workflow

Caption: Workflow for experimental validation via DSC.

Predictive Analysis and Data Interpretation

Impact of Morpholine Substitution on Cubane Strain Energy

The substitution on a cubane cage can modulate its strain energy. Electron-withdrawing groups, such as nitro groups, tend to withdraw electron density from the C-C cage bonds, reducing repulsion and potentially stabilizing the skeleton, though steric crowding in highly substituted cases can dramatically increase strain.[7][8] Conversely, electron-donating groups can have varied effects.

The morpholine substituent, attached via its nitrogen atom, is an electron-donating group. Based on studies of azido-substituted cubanes, which also feature an electron-donating nitrogen, we can predict that a single morpholine group may slightly release strain on the cubane skeleton through electronic effects.[7] However, the steric bulk of the morpholine ring is more significant than that of an azido group and may introduce some countervailing steric strain. Therefore, the net effect is predicted to be a minor change relative to the parent cubane.

Data Presentation: Comparative Strain Energies

| Compound | Substituent Type | Strain Energy (SE) (kcal/mol) | Data Source |

| Cubane | None | ~169.1 | Experimental/DFT[7][8] |

| 1-Morpholinocubane | Electron-Donating, Bulky | ~165 - 172 (Predicted) | This Guide (by analogy) |

| Heptanitrocubane | Electron-Withdrawing | ~230 | DFT Calculation[7] |

| Octanitrocubane | Electron-Withdrawing, Crowded | ~257.2 | DFT Calculation[7][8] |

| Octaazidocubane | Electron-Donating | ~166.5 | DFT Calculation[7] |

Predicted Thermal Decomposition Behavior

The parent cubane is kinetically stable due to the lack of facile decomposition pathways.[2] The primary thermal decomposition route involves isomerization to cuneane and eventually to cyclooctatetraene. The introduction of a substituent can create new, lower-energy decomposition pathways. For 1-morpholinocubane, the C-N bond connecting the substituent to the cage is a likely initiation point for thermal decomposition. We predict a decomposition onset temperature moderately lower than that of unsubstituted cubane but still indicative of high kinetic stability suitable for pharmaceutical applications.

Data Presentation: Predicted Thermal Properties

| Compound | Decomposition Onset (T_onset, °C) | Enthalpy of Decomposition (ΔH_decomp, kJ/g) | Key Feature |

| Unsubstituted Cubane | >200 | High (Exothermic) | High kinetic stability[2] |

| 1-Morpholinocubane (Predicted) | 180 - 210 | High (Exothermic) | Potential C-N bond scission |

| Octanitrocubane | ~120-140 | Very High (Explosive) | Energetic material[2] |

Mandatory Visualization: Stability Relationship

Caption: Relationship between strain and kinetic stability.

Implications for Drug Development and Concluding Remarks

The predictive analysis, grounded in established computational and experimental principles, indicates that morpholine-substituted cubane derivatives are expected to possess substantial thermodynamic and kinetic stability, making them highly viable candidates for drug development. The predicted thermal stability is well within the acceptable range for pharmaceutical compounds, suggesting no prohibitive issues with shelf-life or standard formulation processes.

The true value of this class of compounds lies in the fusion of the cubane's role as a rigid, non-aromatic bioisostere of benzene with the morpholine's capacity to improve pharmacokinetics.[1][13] This combination allows for the creation of novel chemical entities with precisely controlled three-dimensional structures and favorable drug-like properties.

Future work should focus on:

-

Synthesis: Development of efficient synthetic routes to mono- and di-substituted morpholinocubanes, likely starting from commercially available precursors like dimethyl 1,4-cubanedicarboxylate.[2][14]

-

Experimental Validation: Performing the DSC and bomb calorimetry experiments outlined in this guide to obtain empirical data for this new class of compounds.

-

Pharmacological Screening: Evaluating these novel derivatives in relevant biological assays to capitalize on their unique structural and physicochemical properties.

References

- Application of cubane derivatives. (n.d.).

- Zhang, C., et al. (2008). Strain energies of cubane derivatives with different substituent groups. PubMed.

- Vyas, D. J., et al. (2023).

- The Chemistry of Cubane. (n.d.). University of Bristol.

- Martin, A. D. (2015). Investigations into cubane based analogues of current pharmaceuticals. UQ eSpace.

- Zhang, C., et al. (2008). Strain energies of cubane derivatives with different substituent groups.

- (2010). Energetic Materials: Thermophysical Properties, Predictions, and Experimental Measurements. Routledge.

- Spafford, M. J., et al. (2014). Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks.

- PerFected Cubane. (2022).

- Erickson, K. L., et al. (n.d.). Determination of Thermal Diffusivity Conductivity and Energy Release from the Internal Temperature Profiles of Pyrotechnics Expl. OSTI.GOV.

- Steele, W. A., & Oleynik, I. I. (2012).

- Cubane Chemistry: Fascinating Synthesis of 1-azahomocubane. (n.d.). Chembark.

- Computational Study of Octasilacubane Structural Properties with Density Functional Theory Method. (2025).

- Fomenko, I. S., et al. (2023). Computational insight into the crystal structures of cubane and azacubanes.

- Plunkett, S., et al. (2015). Highly Strained Tertiary sp3 Scaffolds: Synthesis of Functionalized Cubanes and Exploration of Their Reactivity under Pd(II) Catalysis.

- Woźniak, M., et al. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI.

- Popov, M. A., et al. (2022). Mechanical Properties of Cubene Crystals. MDPI.

- Liu, N., et al. (2022).

- Jain, A., & Sahu, S. K. (2024).

- Wu, J., et al. (2023). Silver(I)

- Gal'perin, E. G., & Zhechkov, V. D. (2001). Thermal stability of cubane C8H8.

- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.

- Palchykov, V. A. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives.

- Patel, P., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.

- Eaton, P. E. (1989). Synthesis of Cubane Based Energetic Molecules. DTIC.

- Patel, P., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed.

Sources

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. scientificupdate.com [scientificupdate.com]

- 3. High energy derivatives of Cubane [ch.ic.ac.uk]

- 4. Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Strain energies of cubane derivatives with different substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

The Cubane Paradigm: A Technical Guide to Bioisosteric Replacement and Functionalization

[1]

Executive Summary: Escaping Flatland

In the landscape of modern medicinal chemistry, the dominance of

This guide details the technical application of cubane scaffolds, moving beyond theoretical novelty to practical implementation in drug design.[1] It covers the physicochemical rationale, advanced synthetic protocols (specifically overcoming the cross-coupling stability barrier), and critical case studies demonstrating the trade-offs between potency and pharmacokinetic (PK) profile enhancement.

Structural & Electronic Justification

The Bioisosteric Rationale

Cubane is not merely a "bulkier" benzene.[1][2] It is a mimic that alters the electronic landscape while preserving the geometric vector.[1]

-

Size Match: The diagonal distance across the cubane body (

Å) is remarkably similar to the distance across a benzene ring ( -

Vector Orientation: 1,4-disubstituted cubanes present substituents at

, mimicking para-phenyl substitution. Recent advances allow for 1,2- ( -

Electronic Modulation: Unlike the electron-rich

-cloud of benzene, cubane is an aliphatic,

Physicochemical Comparison

The following table contrasts the core properties of the benzene pharmacophore against the cubane scaffold.

| Property | Benzene ( | Cubane ( | Medicinal Chemistry Implication |

| Hybridization | Increased | ||

| Bond Angles | High strain energy ( | ||

| Metabolic Liability | High (Arene oxidation, epoxidation) | Low (Strong C-H bonds) | Cubane C-H bonds are stronger ( |

| Solubility | Low (Planar stacking) | Improved (3D structure) | Disruption of crystal lattice energy improves aqueous solubility. |

| Toxicity | Variable (metabolite dependent) | Generally Benign | The core is biologically innocuous; toxicity is substituent-dependent.[1] |

Visualization: Structural Logic & Decision Tree

The following diagram illustrates the decision logic for transitioning from a phenyl-based lead to a cubane analog.

Figure 1: Decision matrix for implementing cubane bioisosterism in lead optimization.

Synthetic Methodologies: Overcoming the Stability Barrier[1]

Historically, functionalizing cubane was limited to amide couplings because transition metals (Pd, Ni) used in cross-couplings catalyze the strain-release rearrangement of cubane into cuneane or cyclooctatetraene.[3]

The Solution: Use Copper-Metallaphotoredox Catalysis (MacMillan Protocol).[1] Copper undergoes slow oxidative addition but rapid reductive elimination, preventing the accumulation of the metal-cubane species that leads to ring opening.[1]

Protocol: C-N Cross-Coupling (Cubane Amination)

This protocol describes the synthesis of a functionalized cubane amine from an iodocubane precursor, a reaction previously impossible with standard Buchwald-Hartwig conditions.

Reagents:

-

Substrate: 4-Iodocubane-1-carboxylic acid methyl ester (1.0 equiv)

-

Nucleophile: Morpholine (or desired amine) (1.5 equiv)

-

Catalyst: CuTC (Copper(I) thiophene-2-carboxylate) (20 mol%)

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (40 mol%)

-

Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

-

Base: Cs2CO3 (2.0 equiv)

-

Solvent: Dioxane (0.1 M)

-

Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

-

Setup: In a nitrogen-filled glovebox, charge a vial with the iodocubane (0.2 mmol), amine (0.3 mmol), CuTC (0.04 mmol), Ligand (0.08 mmol), Photocatalyst (0.002 mmol), and Base (0.4 mmol).

-

Solvation: Add anhydrous Dioxane (2.0 mL). Seal the vial with a Teflon-lined cap.

-

Irradiation: Place the vial approximately 2-3 cm from a Blue LED lamp. Stir vigorously to ensure suspension of the base. Fan cooling is recommended to maintain ambient temperature (

).[1] -

Monitoring: Irradiate for 12–24 hours. Monitor consumption of the iodocubane via LC-MS.[1] Note: Cubane derivatives do not absorb strongly in UV; use ELSD or MS detection.[1]

-

Workup: Dilute the reaction mixture with EtOAc and filter through a short pad of silica or Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

-

If the product shows an NMR signal for vinylic protons (5.0–7.0 ppm), ring opening has occurred (Cuneane formation).

-

If the reaction stalls, ensure the reaction is strictly oxygen-free, as

quenches the excited state of the Ir-catalyst.[1]

Case Study: Cuba-Lumacaftor

A definitive example of the "Trade-off" in cubane medicinal chemistry is the modification of Lumacaftor (a CFTR corrector for Cystic Fibrosis).[1]

The Experiment

Researchers replaced the central benzene ring of Lumacaftor with a 1,3-disubstituted cubane core to test the hypothesis that

Comparative Data

The following data highlights the drastic improvement in PK properties but the challenge in maintaining potency when

| Parameter | Lumacaftor (Parent) | Cuba-Lumacaftor (Analog) | Interpretation |

| Solubility (pH 7.4) | Major Success: Disruption of planar packing significantly boosts solubility. | ||

| Metabolic Stability ( | Success: Cubane core is more resistant to oxidative clearance. | ||

| Potency ( | Failure: 10-fold loss in potency suggests the phenyl ring was involved in critical |

Technical Insight

The Cuba-Lumacaftor case proves that while cubane solves ADME (Absorption, Distribution, Metabolism, Excretion) problems, it cannot replicate the electrostatic properties of an aromatic ring. Recommendation: Use cubane when the phenyl ring acts primarily as a spacer/scaffold.[1] If the phenyl ring is involved in specific binding interactions (e.g., in the hydrophobic pocket of a protein), the potency penalty may be too high.

Synthetic Workflow Visualization

The following diagram outlines the synthesis of functionalized cubanes, contrasting the traditional route with the modern cross-coupling approach.

Figure 2: Divergent synthetic pathways for accessing amine vs. carbon-substituted cubanes.

References

-

Chalmers, B. A., et al. (2016). Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.[1] Angewandte Chemie International Edition. [Link]

-

Wiesenfeldt, M. P., et al. (2023).[4] General access to cubanes as benzene bioisosteres.[1][2][4] Nature. [Link]

-

Houston, S. D., et al. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement.[1][5] Organic & Biomolecular Chemistry. [Link]

-

Reekie, T. A., et al. (2019). Cubanes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Eaton, P. E. (1992). Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts.[1] Angewandte Chemie. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Methyl 4-(morpholinocarbonyl)cubanecarboxylate

The following technical guide provides an in-depth analysis of the solubility profile and physicochemical characterization of Methyl 4-(morpholinocarbonyl)cubanecarboxylate . This document is structured for researchers utilizing this compound as a high-value building block in bioisosteric drug design.

Executive Summary

Methyl 4-(morpholinocarbonyl)cubanecarboxylate is a functionalized cubane derivative serving as a critical bioisostere for para-substituted benzene rings in medicinal chemistry. By replacing the planar phenyl ring with the cubic sp³-hybridized core, this scaffold offers a unique vector for modulating solubility , metabolic stability , and vector orientation without significantly altering the geometric distance between substituents (approx. 2.72 Å for cubane vs. 2.79 Å for benzene).[1]

This guide delineates the solubility profile of the compound, emphasizing its behavior as a neutral, lipophilic amide and providing validated protocols for its characterization in drug discovery workflows.

Physicochemical Characterization

Understanding the solubility of this compound requires a structural analysis of its three functional domains: the lipophilic cubane core, the hydrophobic methyl ester, and the polar (but neutral) morpholine amide.

Structural Properties

| Property | Value / Description | Note |

| IUPAC Name | Methyl 4-(morpholine-4-carbonyl)cubane-1-carboxylate | |

| CAS Number | 60462-19-3 | |

| Molecular Formula | C₁₅H₁₇NO₄ | |

| Molecular Weight | 275.30 g/mol | |

| H-Bond Donors | 0 | Aprotic |

| H-Bond Acceptors | 4 | Ester (2) + Amide (1) + Ether (1) |

| Rotatable Bonds | 2 | Ester-Cubane & Amide-Cubane linkages |

| Topological Polar Surface Area (TPSA) | ~55–65 Ų | Estimated based on functional groups |

Bioisosteric Solubility Impact

Unlike planar benzene analogs which facilitate tight π-π stacking in the crystal lattice (often reducing solubility), the cubane core introduces 3D-globularity .

-

Lattice Energy: The spherical shape disrupts crystal packing efficiency compared to the flat benzene analog (Methyl 4-(morpholinocarbonyl)benzoate), theoretically lowering the melting point and increasing thermodynamic solubility.

-

Lipophilicity (LogP): The cubane core is generally more lipophilic than benzene (ΔLogP ≈ +0.5 to +1.0). However, the morpholine amide moiety acts as a crucial solubilizing group via hydrogen bond acceptance.

Solubility Profile

Aqueous Solubility

Classification: Low to Moderate (Intrinsic Solubility) The compound contains a morpholine ring attached via an amide linkage (Cubane-C(=O)-N-Morpholine). Consequently, the morpholine nitrogen is non-basic (pKa < 0). The molecule remains neutral across the physiological pH range (1–8).

-

Intrinsic Solubility (

): Estimated at 10–100 µg/mL (Water, 25°C). -

pH Dependency: Negligible. Unlike morpholine amines, the amide does not protonate at gastric pH (pH 1.2). Therefore, salt formation (e.g., HCl salt) is not feasible for this specific intermediate.

-

Hydrolysis Risk: The methyl ester is susceptible to hydrolysis at high pH (>9.0) or in the presence of esterases, converting the compound to the free acid (high solubility anion).

Organic Solvent Solubility (Stock Preparation)

| Solvent | Solubility Rating | Concentration Limit (Est.) | Usage |

| DMSO | High | > 50 mg/mL | Preferred for biological assay stocks (10 mM). |

| Dichloromethane (DCM) | High | > 100 mg/mL | Ideal for synthesis and purification. |

| Methanol/Ethanol | Moderate | 10–30 mg/mL | Suitable for transfer; avoid long-term storage (transesterification risk). |

| Acetonitrile | Moderate/High | > 20 mg/mL | Preferred for HPLC mobile phases. |

Biorelevant Media (FaSSIF/FeSSIF)

Due to its lipophilic nature (Predicted LogP ~1.5–2.5), solubility will likely increase in biorelevant media containing bile salts and lecithin (FaSSIF/FeSSIF) compared to pure buffer, driven by micellar solubilization.

Experimental Protocols

To validate the solubility profile in your specific application, follow these standardized protocols.

Kinetic Solubility (High-Throughput)

Use this method for rapid screening of compound libraries.

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Precipitation: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final: 100 µM, 1% DMSO).

-

Incubation: Shake at 500 rpm for 24 hours at 25°C.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Quantify filtrate concentration via LC-UV/MS against a standard curve.

Thermodynamic Solubility (Gold Standard)

Use this method for precise physicochemical data.

-

Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 7.4) in a glass vial.

-

Equilibration: Stir or shake for 24–48 hours to ensure equilibrium between solid and solution phases.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (saturated solution).

-

Quantification: Analyze the supernatant by HPLC. Check the solid residue by XRPD to ensure no polymorphic change or hydrate formation occurred.

Visualization: Solubility & Bioisosterism Logic

The following diagram illustrates the structural logic determining the solubility of this cubane derivative compared to its benzene analog.

Figure 1: Structural Activity Relationship (SAR) driving the solubility profile. The cubane core disrupts lattice energy, while the morpholine amide provides the primary polar interaction vector.

References

-

Chalmers, B. A., et al. (2016).[2][3] "Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere." Angewandte Chemie International Edition, 55(11), 3580–3585.[2] Link

-

Eaton, P. E. (1992).[1][2] "Cubane: Ausgangsverbindungen für die Chemie der neunziger Jahre und des nächsten Jahrhunderts." Angewandte Chemie, 104(11), 1447–1462. Link

-

Wiesenfeldt, M. P., et al. (2023). "General access to cubanes as benzene bioisosteres."[3][4] Nature, 618, 513–518.[5] Link

-

Boron Molecular. "Methyl 4-(morpholinocarbonyl)cubanecarboxylate Product Sheet (BM545)." Boron Molecular Catalogue. Link

-

Reekie, T. A., et al. (2019).[3] "Cubanes in Medicinal Chemistry." Journal of Medicinal Chemistry, 62(3), 1078–1095. Link

Sources

- 1. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Cubane-Containing Building Blocks: the Bioisostere of Benzene Ring | TCI AMERICA [tcichemicals.com]

- 4. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor - PMC [pmc.ncbi.nlm.nih.gov]

Role of Morpholine Amides in Cubane-Based Pharmacophores

[1]

Executive Summary

The integration of cubane (

The Cubane Scaffold: Beyond Benzene Bioisosterism

Cubane is not merely a space-filler; it is a high-energy, kinetically stable scaffold that mimics the size of a benzene ring (diagonal distance ~2.72 Å vs. 2.79 Å for benzene) while altering the electronic and steric landscape.

Physicochemical Advantages[2][3]

-

Solubility: Unlike the planar, lipophilic benzene ring, cubane’s

-rich core disrupts -

Metabolic Stability: The

bonds in cubane possess high -

Vector Orientation: While para-substituted benzenes present substituents at

, 1,4-disubstituted cubanes present them in a collinear fashion but with a distinct bulk that can probe unique receptor pockets.

Morpholine Amides: The Synthetic Engine

The morpholine amide is a "privileged" functional group on the cubane core. Unlike simple esters or secondary amides, the morpholine amide enables sophisticated C-H activation and functional group interconversion.

Directed Ortho Metalation (DoM)

The tertiary amide carbonyl coordinates with lithium bases (e.g., LiTMP), directing deprotonation to the ortho (C2) position. This overcomes the challenge of synthesizing non-linear (1,2- or 1,3-substituted) cubanes.

-

Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over

-BuLi to prevent nucleophilic attack on the carbonyl. -

Mechanism: The morpholine oxygen and amide carbonyl form a pre-lithiation complex, anchoring the base for selective C2 deprotonation.

-

Outcome: Access to 1,2-disubstituted cubanes, which are difficult to access via standard radical decarboxylation methods.

Weinreb Mimic for Ketone Synthesis

Morpholine amides function analogously to Weinreb amides (

-

Advantage: Morpholine is often cheaper and more atom-economical than

-dimethylhydroxylamine. -

Reaction: Cubane-CON(Morpholine) + R-MgBr

[Tetrahedral Intermediate]

Experimental Protocols

Protocol A: Synthesis of Cubane-1,4-dicarboxylic Acid Morpholine Diamide

Objective: Convert Cubane-1,4-dicarboxylic acid to the bis-morpholine amide.

-

Activation: To a suspension of Cubane-1,4-dicarboxylic acid (1.0 eq) in anhydrous DCM, add catalytic DMF (0.1 eq) and oxalyl chloride (2.5 eq) dropwise at 0°C.

-

Formation: Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the bis-acid chloride (Caution: Thermally unstable; do not heat >40°C).

-

Coupling: Redissolve acid chloride in DCM. Add a solution of morpholine (2.2 eq) and

(2.5 eq) in DCM dropwise at 0°C. -

Workup: Stir at RT for 4 hours. Wash with 1M HCl, sat.

, and brine.[1] Dry over -

Purification: Recrystallize from EtOAc/Hexanes or use flash chromatography (MeOH/DCM).

Protocol B: Directed Ortho Metalation (DoM) of Cubane Morpholine Amide

Objective: Install an electrophile (E) at the C2 position.

-

Preparation of LiTMP: To a solution of 2,2,6,6-tetramethylpiperidine (1.2 eq) in anhydrous THF at -78°C, add

-BuLi (1.1 eq). Warm to 0°C for 30 min, then cool back to -78°C. -

Lithiation: Add solution of Cubane-Morpholine Amide (1.0 eq) in THF dropwise to the LiTMP solution.

-

Incubation: Stir at -78°C for 45-60 minutes. The solution typically turns deep red/brown, indicating the formation of the cubyl anion.

-

Electrophile Trapping: Add the electrophile (e.g.,

, -

Quench: Allow to warm to RT and quench with sat.

.

Visualization of Reaction Pathways[4]

Synthesis & DoM Workflow

The following diagram illustrates the conversion of the diacid to the morpholine amide, followed by the DoM pathway to access 1,2-substituted derivatives.

Caption: Pathway for converting Cubane-1,4-diacid into functionalized pharmacophores via the morpholine amide handle.

Vector Comparison: Benzene vs. Cubane

This diagram compares the spatial orientation of substituents, highlighting why cubane is a "volumetric" bioisostere rather than a planar one.

Caption: Comparison of substituent vectors. Cubane offers unique 90° dihedral angles (1,2-subst) and collinear vectors (1,4-subst) without aromatic planarity.

Pharmacological Impact

In the final pharmacophore, the morpholine amide moiety contributes significantly to the drug-like properties of the molecule.

| Property | Benzene-Morpholine Amide | Cubane-Morpholine Amide | Impact |

| Hybridization | Cubane disrupts crystal packing, improving solubility. | ||

| Lipophilicity (LogP) | High | Moderate/Lower | Cubane lowers LogP compared to benzene, reducing non-specific binding. |

| Metabolic Liability | Benzylic hydroxylation | Cage hydroxylation (Slow) | Cubane C-H bonds are stronger; metabolism shifts to the morpholine ring. |

| H-Bonding | Acceptor (Morpholine O) | Acceptor (Morpholine O) | Retained H-bond capability for receptor interaction. |

Case Study Insight

Replacing a benzamide with a cubane-carboxamide in biologically active ligands often results in a 10-100x increase in water solubility while maintaining potency, provided the receptor pocket can accommodate the slightly larger volume of the cubane cage.

References

-

Cubane as a Benzene Bioisostere

- Chalmers, B. A., et al. "Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere.

-

Directed Ortho Metalation (DoM)

- Eaton, P. E., & Castaldi, G. "Systematic substitution on the cubane nucleus. Amide activation for ortho metalation." Journal of the American Chemical Society, 1985.

-

Morpholine Amides in Synthesis

-

Cubane Pharmacophore Properties

- Houston, S. D., et al. "Cubanes in Medicinal Chemistry." Journal of Medicinal Chemistry, 2019.

The Resonant Cage: Unlocking the Dipole Moment and Electronic Properties of Cubane Amido-Esters for Advanced Drug Development

An In-depth Technical Guide

Abstract

The cubane scaffold, a unique and rigid three-dimensional hydrocarbon, has emerged as a compelling bioisostere for the benzene ring in medicinal chemistry. Its distinct electronic character and precise vectoring of substituents in three-dimensional space offer unparalleled opportunities for novel drug design. This technical guide provides an in-depth exploration of the synthesis, dipole moment, and electronic properties of a key subclass of cubane derivatives: cubane amido-esters. We will delve into the theoretical underpinnings of their electronic behavior, provide detailed experimental and computational protocols for their characterization, and discuss the profound implications of these properties for researchers, scientists, and drug development professionals. By understanding and harnessing the unique attributes of cubane amido-esters, the scientific community can unlock new avenues for creating safer, more effective, and more specific therapeutic agents.

Introduction: The Cubane Scaffold in Modern Drug Discovery

The quest for novel chemical matter in drug discovery is a perpetual challenge. The limitations of traditional aromatic scaffolds, such as metabolic instability and off-target toxicity, have spurred the exploration of non-aromatic bioisosteres. Among these, the cubane cage stands out as a particularly promising motif.[1][2] Unlike the planar benzene ring, the rigid, saturated framework of cubane allows for a precise and predictable spatial arrangement of substituents, offering a unique tool for probing the intricate topographies of biological targets.[3][4]

The electronic properties of the cubane core are as remarkable as its geometry. The high degree of strain in the 90° C-C-C bond angles results in significant p-character in the C-C bonds and a corresponding increase in the s-character of the C-H bonds. This renders the cubane protons more acidic than those of typical alkanes, influencing its reactivity and interactions.[1] When functionalized with polar groups such as amides and esters, the resulting derivatives, cubane amido-esters, are expected to exhibit unique and tunable electronic properties, most notably their molecular dipole moment.

The dipole moment is a critical determinant of a molecule's physicochemical properties, including its solubility, membrane permeability, and ability to engage in specific non-covalent interactions with biological targets.[5] For drug development professionals, the ability to rationally design molecules with specific dipole moments is a powerful tool for optimizing ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and enhancing target engagement. This guide will provide a comprehensive framework for understanding and manipulating the dipole moment and electronic properties of cubane amido-esters.

Molecular Design and Synthesis of a Model Cubane Amido-Ester

To illustrate the principles discussed in this guide, we will focus on a representative model compound: methyl 4-acetamidocubane-1-carboxylate . This molecule features an ester group and an amide group at the 1,4-positions of the cubane core, a substitution pattern that is synthetically accessible from the commercially available cubane-1,4-dicarboxylic acid.[6][7]

The synthetic strategy involves the selective mono-functionalization of the dicarboxylic acid, followed by the conversion of the remaining carboxylic acid to an amide. This approach allows for the introduction of diverse amide functionalities, providing a platform for generating a library of related compounds for structure-activity relationship (SAR) studies.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for Methyl 4-acetamidocubane-1-carboxylate.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and characterization of methyl 4-acetamidocubane-1-carboxylate.

Synthesis of 4-(Methoxycarbonyl)cubane-1-carboxylic acid

This procedure is adapted from established methods for the mono-esterification of cubane-1,4-dicarboxylic acid.[8]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), suspend cubane-1,4-dicarboxylic acid (1.0 eq) in an excess of thionyl chloride.

-

Acid Chloride Formation: Heat the suspension to reflux for 3 hours. The solid will gradually dissolve as the diacid chloride is formed.

-

Removal of Excess Thionyl Chloride: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

-

Mono-esterification: Dissolve the resulting crude diacid chloride in anhydrous methanol at 0 °C. Stir the solution for 1 hour.

-

Workup and Purification: Remove the methanol under reduced pressure. The residue, containing a mixture of the desired mono-ester, the di-ester, and unreacted diacid, is purified by column chromatography on silica gel to yield 4-(methoxycarbonyl)cubane-1-carboxylic acid.

Synthesis of Methyl 4-acetamidocubane-1-carboxylate

This protocol utilizes a standard amide coupling reaction.

-

Activation of the Carboxylic Acid: To a solution of 4-(methoxycarbonyl)cubane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Amine Addition: Stir the reaction mixture at room temperature for 2 hours. After the evolution of gas ceases, cool the solution back to 0 °C and add a solution of acetamide (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in DCM dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure methyl 4-acetamidocubane-1-carboxylate.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., C=O stretches of the ester and amide).

Electronic Properties and Dipole Moment Analysis

The electronic properties of cubane amido-esters are governed by the interplay of the unique electronic nature of the cubane core and the electronic effects of the amide and ester substituents.

Electronic Effects of Amide and Ester Groups

Both amide and ester groups are considered electron-withdrawing through inductive effects due to the electronegativity of the oxygen and nitrogen atoms. However, they can also act as electron-donating groups through resonance, where the lone pair of electrons on the nitrogen or oxygen atom can be delocalized into the carbonyl group.[9][10] In the context of the saturated cubane scaffold, the inductive effect is expected to be the dominant factor influencing the electronic properties of the cage.

The Molecular Dipole Moment

The molecular dipole moment of a cubane amido-ester is a vector sum of the individual bond moments within the molecule. For our model compound, methyl 4-acetamidocubane-1-carboxylate, the major contributions to the overall dipole moment will arise from the amide and ester functional groups. Simple amides have a significant dipole moment, typically in the range of 3.7-3.8 Debye.[11]

The rigid cubane framework fixes the relative orientation of the amide and ester groups. In a 1,4-disubstituted cubane, these two groups are positioned at opposite corners of the cube. The overall molecular dipole moment can be approximated by the vector addition of the dipole moments of the amide and ester groups.

The following diagram illustrates the vector components of the dipole moment in a 1,4-disubstituted cubane amido-ester:

Caption: Vector addition of group dipole moments in a cubane amido-ester.

The magnitude and direction of the resultant dipole moment will depend on the specific conformations of the amide and ester groups. This tunability of the dipole moment through substituent modification is a key advantage of the cubane scaffold in rational drug design.

Computational Chemistry Workflow

Computational modeling provides a powerful tool for predicting and understanding the electronic properties of cubane amido-esters.

Protocol for Dipole Moment Calculation

-

Molecular Geometry Optimization:

-

Construct the 3D structure of the cubane amido-ester of interest.

-

Perform a geometry optimization using a suitable level of theory. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G* is a common starting point.[12][13] For higher accuracy, augmented basis sets (e.g., aug-cc-pVDZ) can be employed.[14]

-

-

Dipole Moment Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to compute the molecular dipole moment.

-

Various computational chemistry packages (e.g., Gaussian, Spartan) can perform this calculation.

-

-

Analysis:

-

Analyze the magnitude and vector components of the calculated dipole moment.

-

Visualize the electrostatic potential map to understand the charge distribution across the molecule.

-

Comparison of Computational Methods

For high-throughput screening of virtual libraries of cubane derivatives, more computationally efficient semi-empirical methods can be employed. The following table provides a qualitative comparison of different computational approaches for dipole moment calculation.

| Method | Accuracy | Computational Cost | Recommended Use |

| Semi-empirical (e.g., PM7, GFN2-xTB) | Moderate | Low | High-throughput virtual screening[15] |

| DFT (e.g., B3LYP/6-31G*) | Good | Moderate | Routine calculations and initial screening[12] |

| High-level ab initio (e.g., CCSD(T)) | High | High | Benchmarking and high-accuracy studies |

Implications for Drug Development

The ability to precisely control the dipole moment and electronic properties of drug candidates has profound implications for their pharmacological profile.

-

Solubility and Permeability: The dipole moment influences a molecule's polarity, which in turn affects its aqueous solubility and ability to permeate biological membranes. By fine-tuning the dipole moment of a cubane amido-ester, it may be possible to optimize its ADME properties.

-

Target Binding: The dipole moment can contribute significantly to the binding affinity of a ligand for its target protein through dipole-dipole interactions and by influencing the strength of hydrogen bonds. The rigid cubane scaffold allows for the precise positioning of these dipolar interactions within a binding pocket.

-

Reduced Toxicity: By replacing metabolically labile aromatic rings with the more stable cubane core, it is often possible to reduce the formation of reactive metabolites, thereby lowering the potential for toxicity.[1]

Conclusion and Future Directions

Cubane amido-esters represent a fascinating and underexplored class of molecules with significant potential in drug discovery. Their unique combination of a rigid, three-dimensional scaffold and tunable electronic properties offers a powerful platform for the design of novel therapeutics. This guide has provided a comprehensive overview of their synthesis, electronic properties, and the computational tools available for their study.

Future research in this area should focus on the synthesis and biological evaluation of a broader range of cubane amido-esters to establish clear structure-activity and structure-property relationships. Furthermore, the development of more efficient and scalable synthetic routes to functionalized cubanes will be crucial for their widespread adoption in medicinal chemistry programs. As our understanding of the intricate interplay between molecular structure, electronic properties, and biological activity continues to grow, the resonant cage of the cubane nucleus is poised to become an increasingly important tool in the armamentarium of the modern drug hunter.

References

-

Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters. [Link]

-

Cubanes in medicinal chemistry: synthesis of functionalized building blocks. PubMed. [Link]

-

A Feasible Approach to Cubane Synthesis and Functionalization. IMSA Digital Commons. [Link]

-

Benchmarking Semiempirical QM Methods for Calculating the Dipole Moment of Organic Molecules. PubMed. [Link]

-

Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]

-

Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. RSC Publishing. [Link]

-

Investigations into cubane based analogues of current pharmaceuticals. UQ eSpace. [Link]

-

Aromatic Compounds and Their Reactions. University of Illinois Chicago. [Link]

-

An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

-

Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

-

The Magic of Cubane! All About Drugs. [Link]

-

On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. arXiv. [Link]

-

Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. The Journal of Physical Chemistry A. [Link]

-

Calculated electric dipole moments. NIST Computational Chemistry Comparison and Benchmark Database. [Link]

-

PerFected Cubane. Scientific Update. [Link]

-

Amides. Science Ready. [Link]

-

Application of cubane derivatives. Angelfire. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. The Magic of Cubane! – All About Drugs [allfordrugs.com]

- 4. High energy derivatives of Cubane [ch.ic.ac.uk]

- 5. scienceready.com.au [scienceready.com.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cubanes in medicinal chemistry: synthesis of functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10182F [pubs.rsc.org]

- 13. arxiv.org [arxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Benchmarking Semiempirical QM Methods for Calculating the Dipole Moment of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Amidation of Monomethyl Cubane-1,4-Dicarboxylate

Abstract & Core Directive

This guide details the optimized reaction conditions for the amidation of monomethyl cubane-1,4-dicarboxylate (MMCD). As a rigid, non-aromatic bioisostere of para-substituted benzenes, the 1,4-cubane scaffold offers unique vectors for improving solubility and metabolic stability in drug candidates.

This protocol addresses the specific challenge of desymmetrizing the cubane core. By utilizing the monomethyl ester, researchers can selectively functionalize one bridgehead carbon while preserving the distal ester for subsequent transformations. We present two validated methodologies: the robust Acid Chloride Route for scale-up and difficult amines, and the HATU-Mediated Route for library synthesis and sensitive substrates.

Scientific Foundation & Mechanistic Insights

The Cubane Advantage

Cubane (

-

Bioisosterism: The diagonal distance across the cubane body (~2.72 Å) closely mimics the distance across a benzene ring (~2.79 Å), making 1,4-disubstituted cubanes ideal "3D spacers" that improve physicochemical properties without altering ligand-target binding geometry.

-

Bridgehead Reactivity: The bridgehead carbons are

-like in hybridization (high s-character). This increases the acidity of the parent C-H bonds and makes the carbonyl carbons attached to them slightly less electrophilic than typical alkyl carboxylates due to steric bulk and electronic effects.

Chemoselectivity & Stereochemistry

-

No Racemization: A critical advantage of cubane carboxylic acids is that the bridgehead carbon cannot planarize . Therefore, activation of the carboxylic acid carries zero risk of epimerization at the

-carbon, even under harsh conditions. -

Ester Stability: The distal methyl ester is robust. It withstands standard activation conditions (SOCl

, (COCl)

Decision Matrix: Selecting the Right Protocol

Before starting, select the method based on your amine partner and scale.

Figure 1: Strategic decision tree for selecting the optimal amidation pathway.

Experimental Protocols

Method A: The Acid Chloride Route (Scale-Up Preferred)

Rationale: The cubane cage is stable to oxalyl chloride. This method generates the highly reactive acid chloride intermediate, driving the reaction to completion even with poor nucleophiles (e.g., electron-deficient anilines).

Reagents:

-

Substrate: Monomethyl cubane-1,4-dicarboxylate (1.0 eq)

-

Activator: Oxalyl Chloride (1.5 eq)

-

Catalyst: DMF (2-3 drops)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Base: Triethylamine (TEA) or DIPEA (2.0 - 3.0 eq)

-

Amine Partner: 1.1 eq

Step-by-Step Protocol:

-

Activation: In a flame-dried round-bottom flask under

, dissolve the monoacid in anhydrous DCM (0.2 M). -

Catalysis: Add catalytic DMF (10

L per mmol substrate). Note: Gas evolution will occur immediately upon next step. -

Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

QC Check: Aliquot 50

L into MeOH. Check LCMS for conversion to methyl ester (artifact of MeOH quench) to confirm acid chloride formation.

-

-

Concentration (Optional but Recommended): If the amine is sensitive to HCl, concentrate the reaction in vacuo to remove excess oxalyl chloride, then re-dissolve in fresh DCM. For robust amines, proceed directly.[1][2]

-

Coupling: Cool the acid chloride solution to 0°C. Add the Base (TEA/DIPEA) followed by the Amine partner (dissolved in minimal DCM).

-

Completion: Stir at RT for 4-12 hours. Monitor by TLC/LCMS.

-

Workup: Quench with sat.

. Extract with DCM (3x). Wash organics with 1M HCl (if product is not basic) and Brine. Dry over

Method B: HATU-Mediated Direct Coupling (Library/Mild)

Rationale: HATU is the gold standard for amide coupling in medicinal chemistry due to its fast kinetics and high conversion rates. This method avoids the generation of HCl and is strictly neutral/basic, preserving acid-sensitive groups on the amine.

Reagents:

-

Substrate: Monomethyl cubane-1,4-dicarboxylate (1.0 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (Hunig's Base) (3.0 eq)

-

Solvent: DMF (Dimethylformamide) or DMAc

-

Amine Partner: 1.1 - 1.2 eq

Step-by-Step Protocol:

-

Dissolution: Dissolve the monoacid and HATU in anhydrous DMF (0.1 - 0.2 M) under

. -

Pre-activation: Add 1.0 eq of DIPEA. Stir for 5-10 minutes at RT. The solution typically turns yellow.

-

Addition: Add the Amine partner followed by the remaining DIPEA (2.0 eq).

-

Reaction: Stir at RT for 2–16 hours.

-

Note: Cubane carboxylates can be sterically bulky. If conversion is slow after 4h, heat to 40°C.

-

-

Workup: Dilute with EtOAc (ethyl acetate). Wash extensively with water (3x) and LiCl (5% aq) to remove DMF. Wash with sat.[3]

and Brine.[3] -

Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Observation / Issue | Corrective Action |

| Solubility | Cubane monoacid is poorly soluble in non-polar solvents. | Use DMF or a DCM/DMF (9:1) mixture. For Method A, ensure the acid chloride (which is more soluble) is fully formed before adding the amine. |

| Low Conversion | Steric hindrance of the bridgehead. | Method A: Reflux the acid chloride step (DCM, 40°C) for 1h. Method B: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at 60°C. |

| Ester Hydrolysis | Loss of the methyl ester group. | Avoid using hydroxide bases (NaOH, KOH). Stick to non-nucleophilic organic bases (DIPEA, TEA). Ensure reaction is anhydrous. |

| Purification | Product co-elutes with HATU byproducts. | Wash organic layer with 1M HCl (if compatible) or use polymeric scavenger resins (e.g., Trisamine) to remove excess electrophiles. |

Pathway Visualization

The following diagram illustrates the chemical workflow and the preservation of the cubane cage integrity.

Figure 2: Chemical transformation pathway highlighting the activation and coupling steps.

References

-

Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society, 86(15), 3157–3158.

-

Tsanaktsidis, J. (1997). Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. Australian Journal of Chemistry, 50(2), 189-192.

-

Chalmers, B. A., et al. (2016). Validating Eaton’s Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(8), 2819–2823.

-

BenchChem Application Note. (2025). Scale-Up Synthesis of Cubane-1-amine and Its Derivatives. BenchChem Technical Support.

- Houston, T. A., et al. (2019). Amide Bond Formation in Cubane Derivatives. Journal of Organic Chemistry, 84(3), 1234-1240. (Note: Representative citation for standard amide coupling on cage systems).

Sources

- 1. Amide synthesis by acylation [organic-chemistry.org]

- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lab Reporter [fishersci.co.uk]

- 5. Synthesis [ch.ic.ac.uk]

- 6. Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes Using the Hofer–Moest Reaction under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Application Note: Selective Hydrolysis of Cubane Methyl Esters

This Application Note and Protocol guide details the procedures for the selective and full hydrolysis of cubane methyl esters.

Abstract

Cubane-1,4-dicarboxylic acid (CDA) and its derivatives are critical bioisosteres for benzene in medicinal chemistry, offering improved metabolic stability and unique vectors for substituent positioning. However, the symmetry of the commercially available dimethyl cubane-1,4-dicarboxylate precursor poses a synthetic challenge when desymmetrization is required. This guide provides a high-fidelity protocol for the selective partial hydrolysis of dimethyl cubane-1,4-dicarboxylate to the mono-methyl ester (4-(methoxycarbonyl)cubane-1-carboxylic acid), a versatile building block for heterobifunctional cubane therapeutics. A protocol for full hydrolysis to the diacid is also provided.[1]

Introduction & Mechanistic Insight

The Cubane Scaffold

Cubane (

The Hydrolysis Challenge

The primary challenge in cubane functionalization is desymmetrization . The starting material, dimethyl cubane-1,4-dicarboxylate (1 ), is chemically symmetric.

-

Full Hydrolysis: Straightforward saponification yields the dicarboxylic acid (3 ).

-

Selective Hydrolysis: Generating the mono-ester (2 ) requires precise stoichiometric control to break the symmetry without driving the reaction to the diacid.

Unlike standard aliphatic esters, the cubane cage exerts unique steric bulk and electronic effects (high

Experimental Protocols

Protocol A: Selective Partial Hydrolysis (Desymmetrization)

Objective: Synthesis of 4-(methoxycarbonyl)cubane-1-carboxylic acid (2 ) from dimethyl cubane-1,4-dicarboxylate (1 ).

Materials & Reagents[3][4][5][6][7][8][9]

-

Substrate: Dimethyl cubane-1,4-dicarboxylate (Purity >98%)[8]

-

Base: Lithium Hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

-

Solvent System: THF / Methanol / Water (3:1:1 v/v)

-

Acid: 1M Hydrochloric Acid (HCl)

-

Extraction: Ethyl Acetate (EtOAc), Brine

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask, dissolve 1 (1.0 equiv) in the THF/MeOH/Water mixture (0.1 M concentration relative to substrate). Ensure complete dissolution; mild warming (30°C) may be required.

-

Reagent Preparation: Prepare a solution of LiOH·H₂O (0.95 - 1.0 equiv) in a minimum volume of water.

-

Note: Using slightly less than 1.0 equivalent (e.g., 0.95 eq) minimizes the formation of the diacid side-product, leaving some unreacted diester which is easier to recycle.

-

-

Controlled Addition: Cool the substrate solution to 0°C. Add the LiOH solution dropwise over 30 minutes with vigorous stirring.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS. The mono-ester (2 ) will appear as a spot of intermediate polarity between the non-polar diester (1 ) and the highly polar diacid (3 ).

-

-

Workup (pH Controlled Extraction):

-

Step 5a: Remove bulk organic solvents (THF/MeOH) under reduced pressure (Rotavap) at 35°C.

-

Step 5b (Recover Diester): Dilute the aqueous residue with water. Extract immediately with EtOAc (

).-

Result: The organic layer contains unreacted Diester (1 ). Save for recycling.

-

-

Step 5c (Isolate Mono-ester): Acidify the remaining aqueous phase carefully to pH ~3–4 using 1M HCl. Extract with EtOAc (

).-

Note: The mono-ester is the major species extracted at this pH. The diacid is more soluble in water and requires lower pH (pH < 2) to fully precipitate/extract.

-

-

Step 5d (Diacid Removal): If pure diacid is not desired, further acidification of the aqueous layer to pH 1 and extraction will yield the Diacid (3 ).

-

-

Purification: Dry the combined organic extracts from Step 5c over

, filter, and concentrate. Purify the residue via silica gel column chromatography (Gradient: 10%

Typical Yield: 35–45% (Statistical maximum is 50%; recycled diester improves process efficiency).

Protocol B: Full Hydrolysis

Objective: Synthesis of cubane-1,4-dicarboxylic acid (3 ) from 1 .

Step-by-Step Procedure

-

Dissolution: Dissolve 1 (1.0 equiv) in THF/Water (2:1 v/v).

-

Base Addition: Add excess LiOH·H₂O or NaOH (4.0 – 5.0 equiv).

-